Clonazolam-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

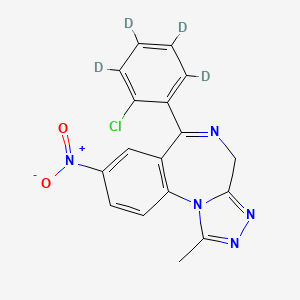

Clonazolam-d4 is a deuterated analog of clonazolam, a triazolobenzodiazepine. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification and detection of clonazolam in various biological and environmental samples. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated clonazolam during mass spectrometry analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clonazolam-d4 involves the incorporation of deuterium atoms into the clonazolam molecule. The general synthetic route includes the following steps:

Nitration: The starting material, 2-chlorobenzophenone, undergoes nitration to form 2-chloro-5-nitrobenzophenone.

Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-5-aminobenzophenone.

Cyclization: The amino compound undergoes cyclization with hydrazine to form the triazole ring, yielding clonazolam.

Deuteration: The final step involves the exchange of hydrogen atoms with deuterium atoms to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Clonazolam-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, oxides, and substituted compounds.

Scientific Research Applications

Clonazolam-d4 has several scientific research applications:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of clonazolam in biological samples.

Forensic Toxicology: Employed in the detection and analysis of clonazolam in forensic investigations.

Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of clonazolam in the human body.

Environmental Analysis: Used in monitoring the presence of clonazolam in environmental samples, such as water and soil.

Mechanism of Action

Clonazolam-d4, like clonazolam, enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to the benzodiazepine site of the GABA-A receptor. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and resulting in sedative, anxiolytic, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

Clonazolam: The non-deuterated analog of Clonazolam-d4.

Flubromazolam: Another triazolobenzodiazepine with similar sedative effects.

Deschloroetizolam: A dechlorinated analog of etizolam.

Meclonazepam: An analog of clonazepam with similar pharmacological properties.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated compounds in mass spectrometry analysis .

Biological Activity

Clonazolam-d4 is a deuterated derivative of clonazolam, a novel benzodiazepine that has gained attention for its psychoactive properties and potential for abuse. This article delves into the biological activity of this compound, exploring its pharmacokinetics, clinical effects, and implications for public health based on recent studies and case reports.

Overview of Clonazolam

Clonazolam is classified as a designer benzodiazepine, which emerged in illicit drug markets around 2014. It is structurally related to alprazolam (Xanax) and exhibits similar pharmacological effects, primarily acting as a central nervous system depressant. The deuterated form, this compound, is utilized in research to trace metabolic pathways and enhance analytical sensitivity in toxicology testing.

Pharmacokinetics

The pharmacokinetic profile of this compound shares characteristics with its parent compound. Key parameters include:

- Half-Life : Clonazolam has a relatively long half-life, which can extend the duration of its sedative effects.

- Metabolism : Clonazolam undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4. The main metabolite identified is 8-aminoclonazolam, which may contribute to its pharmacological effects .

- Detection : Clonazolam and its metabolites can be detected in biological fluids such as blood and urine for extended periods post-ingestion, complicating toxicological assessments .

Sedative Effects

Clonazolam exhibits significant sedative properties, as evidenced by clinical case reports. For instance, a study documented four cases of non-fatal intoxication where patients presented with sedation and elevated heart rates after ingesting clonazolam . The median time to recovery was approximately 23 hours, indicating prolonged sedation effects.

Toxicological Implications

Clonazolam has been implicated in severe intoxications leading to respiratory depression and even fatalities. A notable case involved a 14-year-old male who ingested multiple tablets believed to be Xanax but were later confirmed to contain clonazolam. The toxicological analysis revealed high levels of 8-aminoclonazolam, leading to cerebral and respiratory depression as the cause of death . This highlights the dangers associated with designer benzodiazepines and the need for heightened awareness among medical professionals regarding their identification.

Case Study 1: Non-Fatal Intoxications

In Australia, four cases of non-fatal clonazolam intoxications were reported. All patients experienced a sedative toxidrome characterized by decreased consciousness levels (Glasgow Coma Scale scores between 8-13) and mild sinus tachycardia. Notably, two patients required airway management due to obstruction .

Case Study 2: Fatal Intoxication

A landmark case reported the first death solely attributed to clonazolam intoxication. The individual was found unresponsive after consuming multiple tablets; toxicology confirmed the presence of 140 ng/mL of 8-aminoclonazolam without any detectable levels of alprazolam. This case underscores the lethal potential of clonazolam when misused or consumed unknowingly .

Research Findings

Recent studies have focused on the detection and quantification of clonazolam in various biological matrices. A comprehensive analysis indicated that clonazolam concentrations in blood samples varied significantly among users, with median concentrations reported at approximately 0.0041 mg/L in mono cases . This variability poses challenges for clinicians in diagnosing and treating benzodiazepine-related disorders.

Summary Table: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life | Variable (up to several hours) |

| Main Metabolite | 8-Aminoclonazolam |

| Detection Window | Up to several days |

| Median Blood Concentration | 0.0041 mg/L (mono cases) |

Properties

Molecular Formula |

C17H12ClN5O2 |

|---|---|

Molecular Weight |

357.8 g/mol |

IUPAC Name |

6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

InChI |

InChI=1S/C17H12ClN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D |

InChI Key |

XJRGLCAWBRZUFC-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)[N+](=O)[O-])C)Cl)[2H])[2H] |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.